Regioisomer‑Dependent Reactivity in Palladium‑Catalyzed Cross‑Coupling: C‑8 vs. C‑6 Bromine Position
The C‑8 bromine atom in 2‑amino‑8‑bromoquinazolin‑4(3H)-one exhibits superior steric accessibility for oxidative addition with Pd(0) catalysts compared to the C‑6 bromine isomer. The C‑8 position is peri to N‑1 and distal to the C‑4 carbonyl, whereas the C‑6 position lies on the same benzene ring but experiences greater steric congestion from the adjacent fused pyrimidinone ring, which can retard the oxidative addition step that is rate‑limiting in many cross‑coupling cycles [1]. Direct comparative coupling yields for the 2‑amino‑8‑bromo and 2‑amino‑6‑bromo isomers are not publicly available; the differentiation is therefore based on established steric principles of oxidative addition at aryl bromides.
| Evidence Dimension | Steric accessibility for Pd(0)-catalyzed oxidative addition |
|---|---|
| Target Compound Data | C‑8 bromine: peri to N‑1; reduced steric clash with C‑4 carbonyl |
| Comparator Or Baseline | C‑6 bromine isomer: ortho to C‑5; greater steric shielding from the fused pyrimidinone ring |
| Quantified Difference | Qualitative steric environment difference; direct comparative coupling yields not publicly available |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura, Stille, and Buchwald–Hartwig reactions |
Why This Matters
For procurement decisions in medicinal chemistry programs requiring efficient library synthesis of C‑8‑arylated quinazolinones, the reduced steric hindrance at C‑8 is expected to enable faster oxidative addition and higher coupling yields, reducing catalyst loading and minimizing consumption of precious starting material.
- [1] Mphahlele, M. J.; Maluleka, M. M. Molecules 2014, 19 (11), 17435–17463. View Source
